

An In-depth Technical Guide to Ethyl 4-hydroxybutanoate: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Ethyl 4-hydroxybutanoate*

Cat. No.: *B1330753*

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Introduction

Ethyl 4-hydroxybutanoate, an organic compound with the chemical formula $C_6H_{12}O_3$, is a versatile molecule with applications spanning the pharmaceutical, flavor, and polymer industries.^[1] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential biological activities, with a focus on data and methodologies relevant to research and development.

Chemical Structure and Identification

Ethyl 4-hydroxybutanoate is the ethyl ester of 4-hydroxybutanoic acid. It possesses both a hydroxyl (-OH) and an ester (-COOCH₂CH₃) functional group.

Below is a 2D representation of the chemical structure of **Ethyl 4-hydroxybutanoate**.

Caption: 2D Chemical Structure of **Ethyl 4-hydroxybutanoate**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	ethyl 4-hydroxybutanoate [1]
CAS Number	999-10-0 [2]
Molecular Formula	C ₆ H ₁₂ O ₃ [3]
Molecular Weight	132.16 g/mol [1]
SMILES	CCOC(=O)CCCO [1]
InChI	InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h7H,2-5H2,1H3 [1]

Physicochemical Properties

Ethyl 4-hydroxybutanoate is a colorless liquid under standard conditions.[\[1\]](#) A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Data

Property	Value
Appearance	Colorless liquid [1]
Boiling Point	204.8 ± 23.0 °C at 760 mmHg
Density	1.027 ± 0.1 g/cm ³
Solubility	Soluble in water, ethanol, and ether. [1]
Flash Point	81 °C
pKa	14.88 ± 0.10 (Predicted)
LogP	0.43 [4]

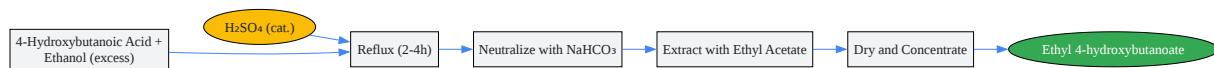
Experimental Protocols

Synthesis

Method 1: Fischer Esterification of 4-Hydroxybutanoic Acid

This method involves the acid-catalyzed esterification of 4-hydroxybutanoic acid with ethanol.

- Materials: 4-hydroxybutanoic acid, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate solution (saturated), brine, anhydrous magnesium sulfate, ethyl acetate.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybutanoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).^[5]
 - Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).^[6]
 - Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).^[7]
 - After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
 - Remove the excess ethanol under reduced pressure using a rotary evaporator.
 - Extract the aqueous residue with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with brine (1 x 50 mL).
 - Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **ethyl 4-hydroxybutanoate**.



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Caption: Fischer Esterification Workflow.

Method 2: Synthesis from γ -Butyrolactone

This method involves the acid-catalyzed ring-opening of γ -butyrolactone with ethanol.

- Materials: γ -Butyrolactone, absolute ethanol, dry hydrogen bromide gas or concentrated hydrobromic acid.[8]
- Procedure:
 - Dissolve γ -butyrolactone in absolute ethanol in a suitable flask.
 - Cool the solution in an ice bath.
 - Bubble dry hydrogen bromide gas through the solution or add concentrated hydrobromic acid dropwise while maintaining the low temperature.
 - Allow the reaction to proceed for several hours. Monitor the reaction by GC or TLC.
 - Work-up involves neutralization with a weak base, extraction with an organic solvent, and subsequent purification.

Purification

Vacuum Distillation

Crude **ethyl 4-hydroxybutanoate** can be purified by vacuum distillation.

- Apparatus: A standard vacuum distillation setup with a fractionating column.
- Procedure:
 - Transfer the crude product to a round-bottom flask.
 - Connect the flask to the distillation apparatus and apply a vacuum.
 - Heat the flask gently in an oil bath.
 - Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point is approximately 71-73 °C at 12 mmHg.[9]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for assessing the purity and confirming the identity of **ethyl 4-hydroxybutanoate**.

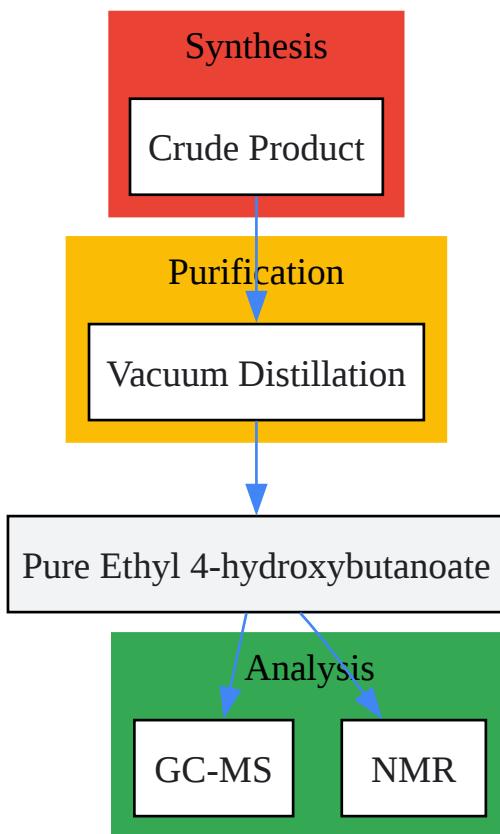
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Typical GC Conditions:
 - Column: A nonpolar or semi-polar capillary column (e.g., DB-5 or equivalent).
 - Carrier Gas: Helium or hydrogen.
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 30 to 200.
- Expected Retention Index: The Kovats retention index on a standard non-polar column is approximately 1022.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation.

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃).
- ¹H NMR (300 MHz, CDCl₃):

- δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
- δ 3.68 (t, J = 6.2 Hz, 2H, -CH₂OH)
- δ 2.44 (t, J = 7.3 Hz, 2H, -COCH₂-)
- δ 1.90 (p, J = 6.8 Hz, 2H, -CH₂CH₂CH₂-)
- δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
- ¹³C NMR (75 MHz, CDCl₃):
 - δ 173.9 (-COO-)
 - δ 62.1 (-CH₂OH)
 - δ 60.5 (-OCH₂CH₃)
 - δ 30.7 (-COCH₂-)
 - δ 28.4 (-CH₂CH₂CH₂-)
 - δ 14.2 (-OCH₂CH₃)



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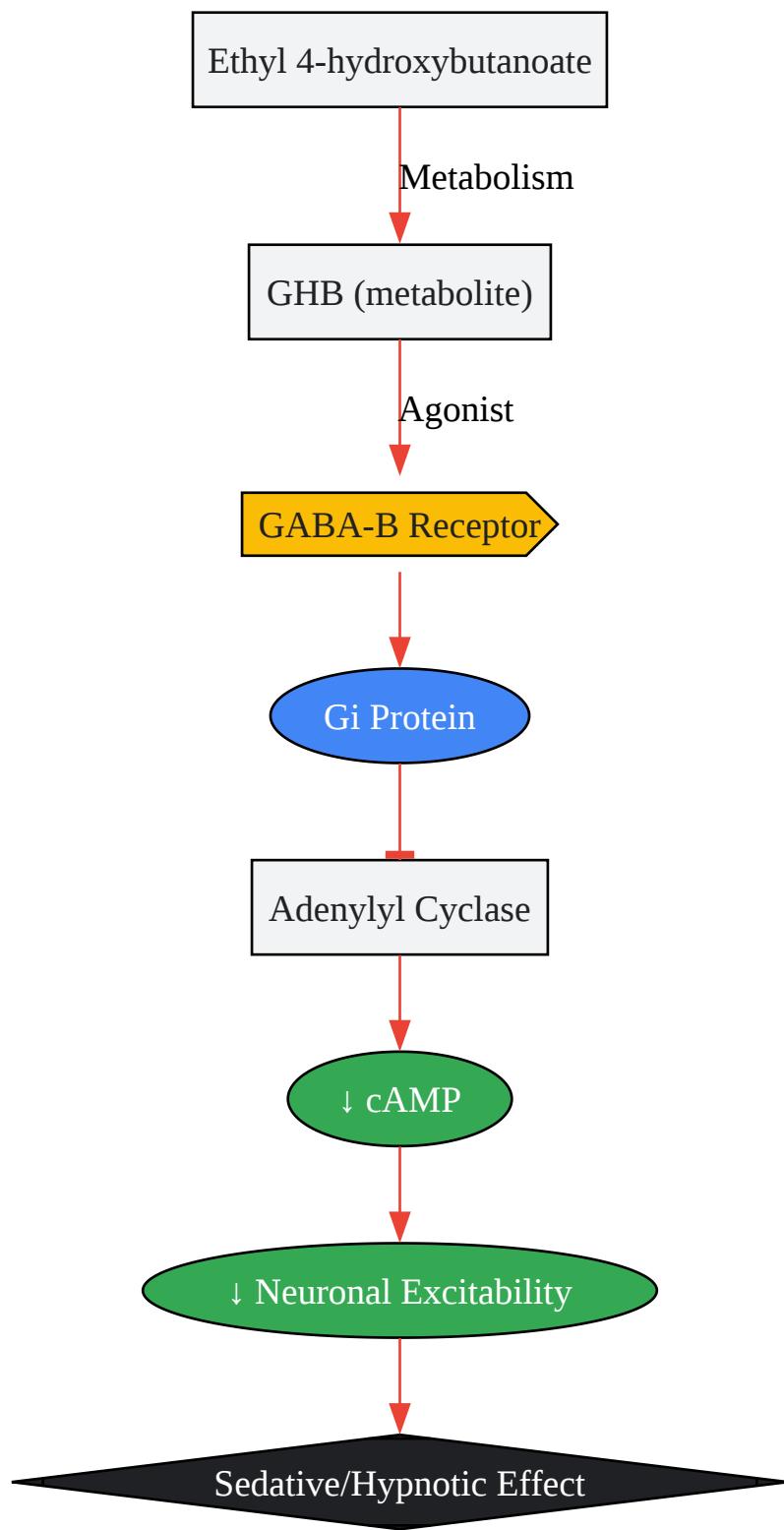
Caption: Experimental Workflow for Synthesis and Analysis.

Potential Biological Activity and Signaling Pathways

While research on the specific biological signaling pathways of **Ethyl 4-hydroxybutanoate** is limited, its structural similarity to gamma-hydroxybutyric acid (GHB) suggests potential interactions with the central nervous system.

Sedative-Hypnotic Effects

GHB is a known neuromodulator that exerts its primary sedative and hypnotic effects through the GABA-B receptor.^{[10][11]} It is plausible that **Ethyl 4-hydroxybutanoate**, as a pro-drug or analogue, could be metabolized to GHB or interact directly with GABA-B receptors, leading to similar effects. The proposed mechanism involves the activation of GABA-B receptors, which are G-protein coupled receptors that lead to the inhibition of adenylyl cyclase and a decrease in neuronal excitability.



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Caption: Putative Sedative-Hypnotic Signaling Pathway.

Antioxidant Activity

Some studies suggest that short-chain hydroxy esters may possess antioxidant properties.[\[12\]](#) The mechanism is not fully elucidated but could involve direct radical scavenging by the hydroxyl group or indirect effects on cellular antioxidant pathways. For instance, some short-chain fatty acids have been shown to modulate the Nrf2 pathway, a key regulator of cellular redox homeostasis.[\[13\]](#) Further research is needed to determine if **ethyl 4-hydroxybutanoate** acts through similar mechanisms.

Conclusion

Ethyl 4-hydroxybutanoate is a valuable chemical with well-defined properties and multiple synthetic routes. Its potential biological activities, particularly its sedative-hypnotic and antioxidant effects, warrant further investigation to elucidate the underlying molecular mechanisms. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.

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